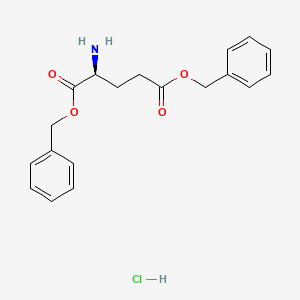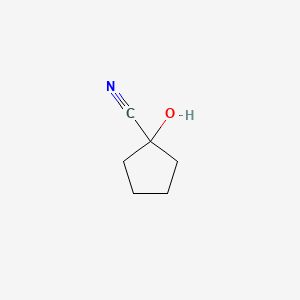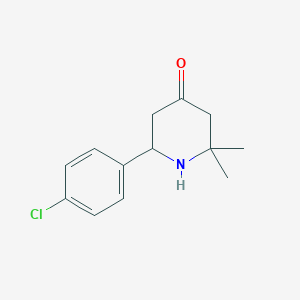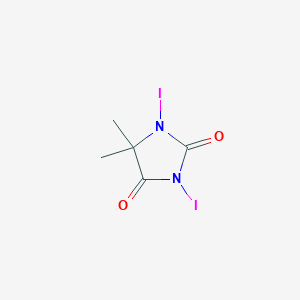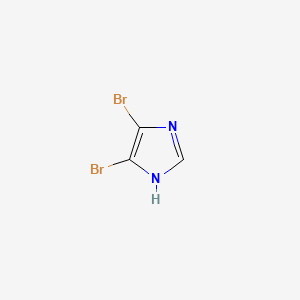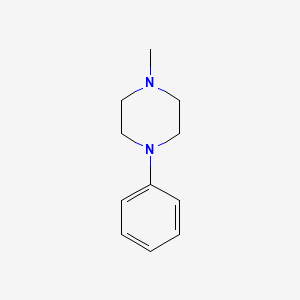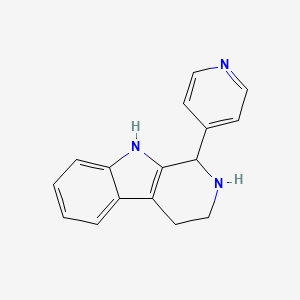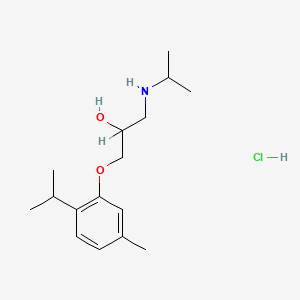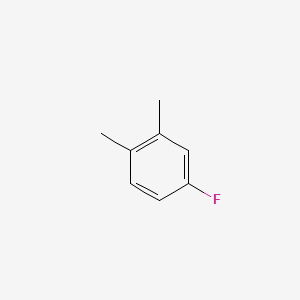
4-Fluoro-o-xylene
Descripción general
Descripción
Luminescent Metal-Organic Frameworks for Detection of o-Xylene
The study of luminescent metal-organic frameworks (MOFs) has led to the development of a novel fluorescent MOF, NUS-40, which shows promise in differentiating o-xylene from its isomeric counterparts. The differentiation of xylene isomers is a significant challenge in the chemical industry due to their similar physical properties. NUS-40's ability to selectively detect o-xylene is demonstrated by a distinct red shift in fluorescence emission when suspended in o-xylene, as opposed to m-xylene or p-xylene. This shift is not only distinct but also concentration-dependent, offering a quantitative method for o-xylene detection. The study delves into the mechanism behind this selective detection using various spectroscopic techniques and highlights the potential for fine-tuning the sensing properties through metalation of the porphyrin centers within the MOF .
Aerobic Oxidative Coupling of o-Xylene
The synthesis of important monomers for polyimide resins can be streamlined through an improved method of direct oxidative coupling of o-xylene. The research introduces the use of 2-fluoropyridine as a ligand in a Pd-catalyzed aerobic oxidative coupling reaction, which has shown to provide high levels of chemo- and regioselectivity. This discovery is significant as it offers a more efficient pathway for the functionalization of o-xylene. The paper provides preliminary insights into why 2-fluoropyridine is effective as a ligand, suggesting potential for further exploration and optimization in the synthesis of o-xylene derivatives .
Molecular Structure Analysis
While the provided papers do not directly analyze the molecular structure of 4-Fluoro-o-xylene, the studies do provide insights into the molecular interactions and structural considerations of o-xylene. For instance, the selective detection of o-xylene by NUS-40 implies a specific interaction between the MOF and the molecular structure of o-xylene, which could be extrapolated to understand how substituents like fluorine might affect such interactions . Similarly, the ligand's role in the oxidative coupling reaction suggests that the molecular structure of o-xylene is conducive to selective functionalization, which could be relevant when considering the effects of fluorination on the compound .
Chemical Reactions Analysis
The chemical reactivity of o-xylene is highlighted in the context of its oxidative coupling, which is a key reaction for the synthesis of various industrial monomers. The use of 2-fluoropyridine as a ligand to achieve high selectivity in the Pd-catalyzed reaction underscores the importance of understanding the chemical reactions involving o-xylene. This knowledge can be applied to 4-Fluoro-o-xylene, as the introduction of a fluorine atom could influence the reactivity and selectivity of such coupling reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of o-xylene, such as its boiling point and molecular size, are crucial in the context of its separation from isomers and its detection using MOFs. The research on NUS-40 demonstrates the practical application of these properties in designing selective sensors. Although the papers do not specifically discuss 4-Fluoro-o-xylene, the principles derived from the studies can be relevant to understanding how the introduction of a fluorine atom might alter the physical and chemical properties of the molecule, potentially affecting its detection and reactivity .
Aplicaciones Científicas De Investigación
1. Catalysis and Synthesis
4-Fluoro-o-xylene is involved in catalytic processes and synthesis of various chemicals. For instance, an innovative method utilizing 2-fluoropyridine as a ligand has been developed for the oxidative coupling of o-xylene, which is crucial in producing monomers for polyimide resins (Izawa & Stahl, 2010). Additionally, the protonation of halogen-containing benzenes, including fluoro-, chloro-, and bromo-xylenes, in HF-SbF5 has been explored to form stable benzenium ions with specific structural properties (Brouwer, 2010).
2. Material Science
In the field of material science, 4-Fluoro-o-xylene has been used in the synthesis of various compounds and materials. For example, the study of polycondensation of 1,2-dichloroethane with fluorobenzene in the presence of aluminum chloride led to the synthesis of new compounds like 4-Fluoro-m-xylene (Korshak, Kolesnikov & Fedorova, 1958). This demonstrates its role in creating new polymeric materials and chemicals.
3. Environmental and Health Studies
Research on xylene and its derivatives, including 4-Fluoro-o-xylene, has also focused on their environmental impact and health concerns. For example, a comprehensive review of xylene as an environmental pollutant and its health risks outlines the various effects of exposure to xylene in different industries (Niaz et al., 2015). This highlights the importance of understanding the potential risks associated with these compounds.
4. Analytical Chemistry
In analytical chemistry, 4-Fluoro-o-xylene plays a role in the study of molecular interactions and properties. Research has delved into the structural aspects of compounds containing o-xylene rings, including their dihedral angles and molecular interactions (Mughal et al., 2012). Such studies are crucial for understanding the chemical behavior of these compounds.
Safety And Hazards
Propiedades
IUPAC Name |
4-fluoro-1,2-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F/c1-6-3-4-8(9)5-7(6)2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHBENDEZDFJNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00291512 | |
| Record name | 4-Fluoro-o-xylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00291512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-o-xylene | |
CAS RN |
452-64-2 | |
| Record name | 4-Fluoro-1,2-dimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=452-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-o-xylene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76082 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Fluoro-o-xylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00291512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoro-o-xylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








